

4,6-dichloro-5-fluoropyrimidine structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760

[Get Quote](#)

An In-depth Technical Guide to **4,6-dichloro-5-fluoropyrimidine**

Introduction

4,6-dichloro-5-fluoropyrimidine is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} ^[3] Its pyrimidine core, substituted with two chlorine atoms and a fluorine atom, provides a reactive scaffold for developing more complex, biologically active molecules.^[2] This technical guide provides a comprehensive overview of its structure, synthesis, and key experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The structure of **4,6-dichloro-5-fluoropyrimidine** is defined by a pyrimidine ring with chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.

- Chemical Formula: C₄HCl₂FN₂^[4]
- Molecular Weight: 166.97 g/mol ^{[4][5]}
- CAS Number: 213265-83-9^{[1][4][5]}
- Appearance: Typically a white to off-white solid or an amber-colored oil.^{[1][2][6]}
- Solubility: Slightly soluble in water, with moderate solubility in polar organic solvents.^{[2][6][7]}

- SMILES: C1=NC(=C(C(=N1)Cl)F)Cl[5]
- InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]

Synthesis Methodologies

The synthesis of **4,6-dichloro-5-fluoropyrimidine** predominantly involves the chlorination of a dihydroxy precursor, 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluoropyrimidine-4,6-diol). This precursor can be synthesized from various starting materials.

Method 1: Chlorination of 5-Fluoro-4,6-dihydroxypyrimidine

This is a direct and common method for producing the title compound. The dihydroxy pyrimidine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl_3), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1][8]

Method 2: Two-Step Synthesis from Diethyl Fluoroacetate

A comprehensive synthesis starting from more basic precursors involves two main stages:

- Formation of the Dihydroxy Intermediate: Diethyl fluoroacetate is reacted with formamidine acetate in the presence of a base like sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine.[9]
- Chlorination: The resulting dihydroxy intermediate is then chlorinated using phosphorus oxychloride to yield **4,6-dichloro-5-fluoropyrimidine**.[9]

Method 3: Two-Step Synthesis from Fluoromalonic Acid Diester

An alternative route to the dihydroxy intermediate involves reacting a fluoromalonic acid diester (e.g., diethyl fluoromalonate) with formamide in the presence of an alkali metal alkoxide.[8][10] The subsequent chlorination step can be performed with phosphorus oxychloride, sometimes in combination with chlorine gas and phosphorus trichloride to recycle the POCl_3 .[8][10]

Experimental Protocols

Protocol 1: Synthesis from 5-Fluoropyrimidine-4,6-diol[1]

- Reaction Setup: To a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol (276.459 g, 2.125 mol).
- Reagent Addition: Slowly add phosphoryl chloride (0.593 L, 6.376 mol) to form a slurry at room temperature. Subsequently, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) through an addition funnel. The reaction is exothermic.
- Reaction: Heat the reaction mixture and stir at 110°C for 6 hours.
- Work-up: After cooling to room temperature, slowly pour the mixture into a 2 L mixture of brine and ice with stirring.
- Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).
- Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).
- Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to afford crude **4,6-dichloro-5-fluoropyrimidine**.
- Purification: The crude product can be further purified by vacuum distillation (boiling point of 35°C at 1 torr) to yield a colorless oil.[1]

Protocol 2: Two-Step Synthesis from Diethyl Fluoroacetate[9]

Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

- Reaction Setup: Add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL) to a 2000 mL reaction flask. Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.
- Reagent Addition: Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

- Reaction: Continue the reflux for the specified reaction time.
- Isolation: After the reaction is complete, distill off the methanol under reduced pressure. Add 1000 mL of water to the residue.
- Precipitation: Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.
- Drying: Dry the solid in vacuo at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Step B: Synthesis of **4,6-dichloro-5-fluoropyrimidine**

- Reaction Setup: To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).
- Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline, 38.0 mL, 0.3 mol).
- Reaction: Maintain the reaction under reflux for 8 hours.
- Work-up and Isolation: Follow a standard aqueous work-up and extraction procedure similar to Protocol 1 to isolate the final product.

Data Presentation

Table 1: Reagents and Conditions for Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine

Reagent	Molar Eq.	Amount
5-Fluoropyrimidine-4,6-diol	1.0	276.459 g (2.125 mol)
Phosphoryl chloride (POCl ₃)	3.0	0.593 L (6.376 mol)
N,N-dimethylaniline	0.3	81 mL (0.638 mol)
Reaction Conditions		
Temperature		110°C
Time		6 hours
Yield		
Crude		98%
After Distillation		79%

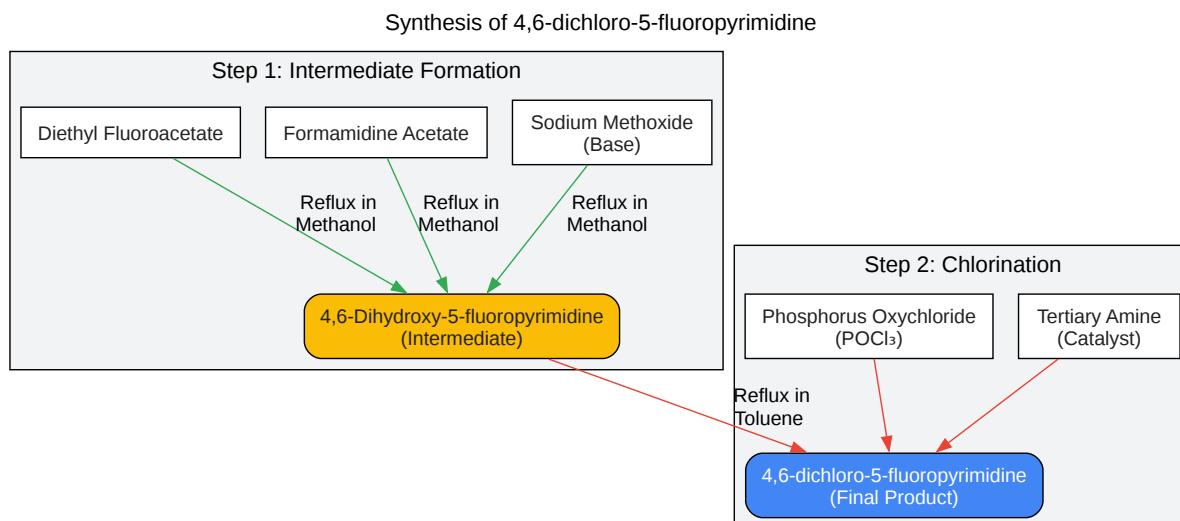

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: Reagents and Yields for Two-Step Synthesis from Diethyl Fluoroacetate

Step	Reagent	Molar Eq.	Amount	Yield	Purity
A	Diethyl fluoroacetate e	1.0	178 g (1.0 mol)	89.2%	96.8% (HPLC)
	Sodium methoxide	2.0	108 g (2.0 mol)		
	Formamidine acetate	2.0	208 g (2.0 mol)		
B	4,6- Dihydroxy-5- fluoropyrimidi- ne	1.0	195 g (1.5 mol)	80.1%*	>98%
	Phosphorus oxychloride	2.0	275 mL (3.0 mol)		
	N,N- dimethylanilin e	0.2	38.0 mL (0.3 mol)		

Yield reported for a similar reaction using trichloroethylene as the solvent. Data sourced from Eureka | Patsnap.[\[9\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis pathway for **4,6-dichloro-5-fluoropyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 2. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]

- 3. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]
- 6. 4,6-Dichloro-5-fluoropyrimidine, CasNo.213265-83-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 8. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. KR100676222B1 - Method for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4,6-dichloro-5-fluoropyrimidine structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312760#4-6-dichloro-5-fluoropyrimidine-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com